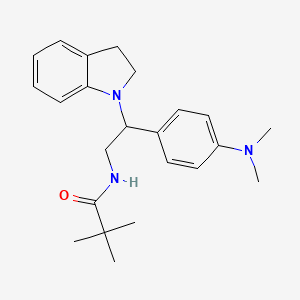
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with a dimethylamino group and an indolinyl group, both connected to an ethyl chain that is further linked to a pivalamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the core phenyl and indolinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
N-(2-(4-(dimethylamino)phenyl)ethyl)pivalamide: Lacks the indolinyl group.
N-(2-(indolin-1-yl)ethyl)pivalamide: Lacks the phenyl group with the dimethylamino substitution.
Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is unique due to the combination of the dimethylamino group and the indolinyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-23(2,3)22(27)24-16-21(18-10-12-19(13-11-18)25(4)5)26-15-14-17-8-6-7-9-20(17)26/h6-13,21H,14-16H2,1-5H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCTAUVTNBZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
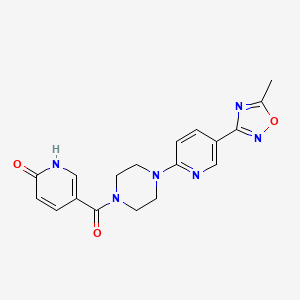
![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)
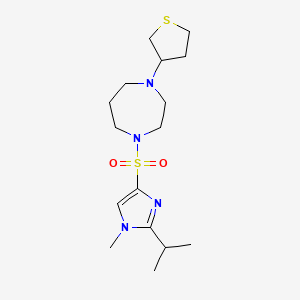
![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)
![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)
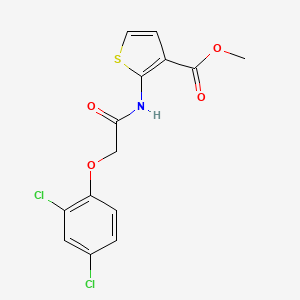
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)
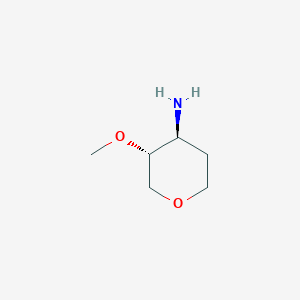
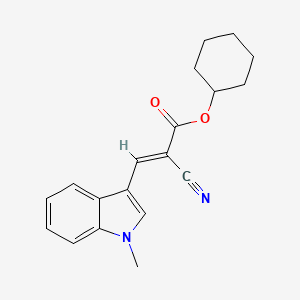
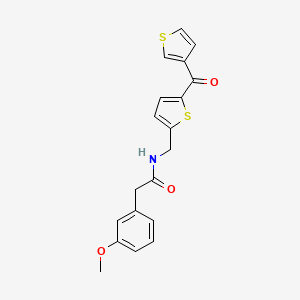
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B2407319.png)
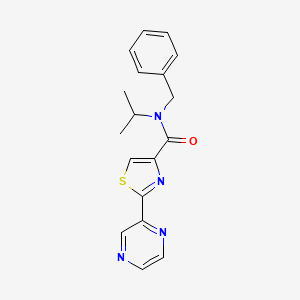
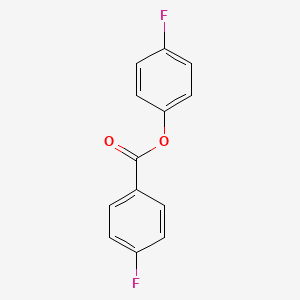
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)
